molecular formula C15H12BrN7O3 B3560563 ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE

ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE

Cat. No.: B3560563
M. Wt: 418.20 g/mol
InChI Key: IUFCEYYJSPINNK-UHFFFAOYSA-N
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Description

Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They exist in different isomeric forms, e.g., 1,3,4-oxadiazole, 1,2,3-oxadiazole, 1,2,4-oxadiazole and 1,2,5-oxadiazole .


Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This method could potentially be used to synthesize the compound you’re interested in, although specific conditions would need to be determined.


Molecular Structure Analysis

The molecular structure of oxadiazoles is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The specific structure of “ethyl {5-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate” would include additional functional groups attached to this ring.


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse and depend on the specific structure of the compound. In general, oxadiazoles can participate in a variety of reactions due to the presence of the heterocyclic ring and any additional functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazoles depend on their specific structure. In general, they are characterized by their stability and reactivity due to the presence of the heterocyclic ring .

Mechanism of Action

The mechanism of action of oxadiazoles and their derivatives can vary widely depending on their specific structure and the biological system they interact with. Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .

Future Directions

The future research directions for oxadiazoles involve discovering new molecules with potential biological effects, not yet described in the literature . This includes the development of new methods for synthesizing complex structures containing oxadiazole rings .

Properties

IUPAC Name

ethyl 2-[8-(3-bromoanilino)-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-12-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN7O3/c1-2-25-11(24)7-10-19-20-14-12(17-9-5-3-4-8(16)6-9)18-13-15(23(10)14)22-26-21-13/h3-6H,2,7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFCEYYJSPINNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C2N1C3=NON=C3N=C2NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Reactant of Route 3
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[5-(3-BROMOANILINO)[1,2,5]OXADIAZOLO[3,4-E][1,2,4]TRIAZOLO[4,3-A]PYRAZIN-8-YL]ACETATE

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